PEG-20 methyl glucose sesquistearate
Description
Structure
2D Structure
Properties
CAS No. |
72175-39-4 |
|---|---|
Molecular Formula |
C33H66O12 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
octadecanoic acid;2-[[3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol |
InChI |
InChI=1S/C18H36O2.C15H30O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h2-17H2,1H3,(H,19,20);11-19H,2-10H2,1H3 |
InChI Key |
GAVHCPRAFWGCAD-UHFFFAOYSA-N |
SMILES |
CCO.COC1C(C(C(C(O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O |
Isomeric SMILES |
CCO.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO |
Other CAS No. |
72175-39-4 |
Related CAS |
68389-70-8 |
Synonyms |
PEG-20 Methyl glucose sesquistearate, Glucamate SSE-20(TM) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Composition and Properties
PEG-20 Methyl Glucose Sesquistearate is derived from the ether of mono- and diesters of methyl glucose and stearic acid. It exhibits both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties due to its combination of polyethylene glycol and stearic acid. This dual affinity enables the formation of stable emulsions, which is critical for product consistency and performance .
Key Properties:
- HLB Value: 15, indicating a strong emulsifying ability.
- Irritation Profile: Low ocular irritation potential, making it suitable for sensitive formulations .
- Form: Typically a pale yellow soft solid.
Cosmetic Applications
This compound is widely used in cosmetic formulations due to its emulsifying properties. Its applications include:
- Creams and Lotions: Enhances stability by preventing separation of oil and water phases, improving texture and feel on the skin .
- Makeup Products: Stabilizes pigment suspensions in decorative cosmetics, ensuring consistent color distribution and preventing settling .
- Hair Care Products: Functions as a thickener and emulsifier in shampoos and conditioners, improving application and performance .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an excipient in drug formulations. Its properties allow for:
- Drug Delivery Systems: Enhances the solubility of active ingredients, improving bioavailability when used in topical or oral formulations .
- Stabilization of Formulations: Provides stability to liquid formulations, ensuring uniformity over time .
Safety Assessments
Extensive safety evaluations have been conducted on this compound. Studies indicate:
- Toxicity Levels: An LD50 greater than 5 g/kg in animal studies suggests a low acute toxicity profile .
- Irritation Tests: Minimal ocular irritation was observed in rabbits during testing, confirming its safety for use in eye-area products .
Case Studies
Several case studies highlight the effectiveness of this compound in various formulations:
- Stabilization of Emulsions:
- Enhanced Skin Feel:
- Pharmaceutical Formulation:
Comparison with Similar Compounds
Functional and Structural Comparisons
Table 1: Key Properties of PEG-20 Methyl Glucose Sesquistearate and Analogues

*Hydrophilic-Lipophilic Balance (HLB) values estimated from formulation data .
Performance and Stability
- Phase Behavior : this compound forms lamellar (La) phases when combined with methyl glucose sesquistearate (e.g., 70:30 ratio), enhancing emulsion viscosity and thixotropy . In contrast, PEG-100 Stearate favors micellar or hexagonal phases, suitable for lightweight textures .
- Rheological Impact : Blends of this compound and methyl glucose sesquistearate exhibit superior yield stress and viscoelasticity compared to PEG-20 Methyl Oleate or Laureth-23, which prioritize sensory attributes (e.g., silky feel) over stability .
- pH Compatibility : this compound is compatible with pH-regulating systems (e.g., lactobionic acid in emollients), unlike Sorbitan Stearate, which degrades in acidic environments .
Preparation Methods
Reaction Mechanism
Esterification involves transesterification between methyl glucoside and stearic acid methyl ester. The primary hydroxyl group at the C6 position of methyl glucoside reacts preferentially due to higher reactivity. The reaction is catalyzed by NaOMe at 150–180°C under inert nitrogen atmosphere to prevent oxidation.
Reaction Equation:
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 160–170°C | Higher temperatures accelerate reaction but risk decomposition |
| Molar Ratio | 1:1.5 (glucoside:ester) | Excess ester improves conversion |
| Catalyst Concentration | 1.0–1.5 wt% | Higher concentrations reduce reaction time |
| Reaction Time | 4–6 hours | Prolonged time ensures completion |
Methanol byproduct is removed via vacuum distillation to shift equilibrium toward product formation. The intermediate, methyl glucose sesquistearate, is purified through washing with warm water to remove unreacted catalysts and esters.
Step 2: Ethoxylation to Introduce PEG-20 Chains
Ethoxylation Process
The purified methyl glucose sesquistearate undergoes ethoxylation with ethylene oxide in a pressurized reactor. KOH (0.5–1.0 wt%) catalyzes the addition of 20 ethylene oxide units to the remaining hydroxyl groups.
Reaction Conditions:
-
Temperature : 120–140°C
-
Pressure : 3–5 bar
-
Ethylene Oxide Feed Rate : Controlled to prevent exothermic runaway reactions.
Molecular Weight Control
The degree of ethoxylation (n=20) is monitored via hydroxyl value (HV) testing. A HV reduction from 200–300 mg KOH/g (pre-ethoxylation) to <50 mg KOH/g confirms successful PEG-20 attachment.
Catalysts and Reaction Conditions
Catalyst Selection
Side Reactions and Mitigation
-
Hydrolysis : Minimized by maintaining anhydrous conditions.
-
Polymerization : Controlled through precise temperature regulation during ethoxylation.
Purification and Quality Control
Post-synthesis purification ensures compliance with cosmetic and pharmaceutical standards:
-
Neutralization : Residual catalyst is neutralized with phosphoric acid.
-
Bleaching : Activated carbon treatment removes colored impurities.
-
Filtration : Molecular sieves or membrane filtration eliminate particulates.
Quality Parameters:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC |
| HLB Value | 14–16 | Titration |
| Heavy Metals | <10 ppm | ICP-MS |
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous reactors for esterification and batch autoclaves for ethoxylation. Key challenges include:
-
Heat Management : Jacketed reactors with coolant systems control exothermic reactions.
-
Ethylene Oxide Handling : Closed-loop systems prevent worker exposure.
-
Waste Reduction : Methanol and unreacted esters are recycled via distillation.
Comparative Analysis of Alternative Synthesis Pathways
Direct Esterification vs. Transesterification
Solvent-Free vs. Solvent-Assisted
Solvent-free methods reduce waste but demand precise temperature control. Solvent-assisted (e.g., toluene) processes improve mixing but introduce additional purification steps.
Recent Advances in Synthesis Methodologies
Enzymatic Catalysis
Lipases (e.g., Candida antarctica) enable esterification at lower temperatures (60–80°C), reducing energy consumption. However, enzyme costs remain prohibitive for industrial use.
Continuous Flow Reactors
Microreactors enhance heat and mass transfer, improving ethoxylation efficiency by 15–20% compared to batch systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
